![molecular formula C23H25N3O2 B15101286 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B15101286.png)
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide
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Overview
Description
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or tetrahydropyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease processes, thereby reducing the progression of the disease.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]pyridine-1-carboxamide: Similar structure but lacks the tetrahydropyridine ring.
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate: Similar structure but has a carboxylate group instead of a carboxamide group.
Uniqueness
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is unique due to its combination of an indole core, a tetrahydropyridine ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide, also known as WIN 48,098 or Pravadoline, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders and pain management.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydropyridine core and the presence of an indole moiety. Its chemical structure can be represented as follows:
This structure features a 4-methoxyphenyl group and a tetrahydropyridine ring, contributing to its receptor binding properties.
WIN 48,098 acts primarily as a selective agonist for the D3 dopamine receptor (D3R) . It has been shown to promote β-arrestin translocation and G protein activation specifically through D3R pathways while exhibiting minimal activity at D2 dopamine receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation.
Table 1: Receptor Activity Profile of WIN 48,098
Receptor Type | Activity | EC50 (nM) | Emax (%) |
---|---|---|---|
D3R | Agonist | 710 ± 150 | 102 ± 4.2 |
D2R | Inactive | - | - |
Neuroprotective Properties
Research indicates that WIN 48,098 provides neuroprotection against dopaminergic neuron degeneration. In vitro studies using induced pluripotent stem cells (iPSCs) have demonstrated its ability to protect against neurodegeneration, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
Pain Management
As a synthetic cannabinoid, WIN 48,098 exhibits analgesic properties. Its mechanism involves modulation of pain pathways through cannabinoid receptor activation. Studies have reported significant pain relief in animal models, indicating its potential utility in clinical pain management .
Case Studies
Case Study 1: D3R Agonism and Neuroprotection
A study published in Nature explored the effects of WIN 48,098 on neurodegenerative models. The findings revealed that treatment with WIN 48,098 resulted in reduced neuronal death and improved functional outcomes in models of Parkinson's disease .
Case Study 2: Analgesic Effects
In another study focused on pain relief mechanisms, WIN 48,098 was administered to rodents experiencing chronic pain. The results showed a marked decrease in pain perception without significant side effects typically associated with opioid analgesics .
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-28-19-8-6-17(7-9-19)10-13-24-23(27)26-14-11-18(12-15-26)21-16-25-22-5-3-2-4-20(21)22/h2-9,11,16,25H,10,12-15H2,1H3,(H,24,27) |
InChI Key |
XOBBXWLWZKWHKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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